Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride
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Overview
Description
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopentene ring with an amino group and a carboxylate ester, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring, which can be achieved through cyclization reactions of suitable precursors.
Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block for the construction of complex organic molecules.
Material Science: The compound can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application.
Comparison with Similar Compounds
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate: The free base form without the hydrochloride salt.
Ethyl ®-4-aminocyclopent-1-ene-1-carboxylate: An ethyl ester analog.
Methyl ®-4-aminocyclopent-1-ene-1-carboxylate acetate: An acetate ester analog.
Uniqueness: Methyl ®-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provides distinct reactivity and solubility properties. This makes it a valuable intermediate for various synthetic applications.
Biological Activity
Methyl (R)-4-aminocyclopent-1-ene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H10ClN O2. It is characterized by a cyclopentene ring with an amino group and a carboxylate group, which contribute to its reactivity and interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the nervous system. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing neuronal signaling pathways. The specific mechanisms remain under investigation, but potential interactions include:
- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, possibly affecting synaptic transmission and plasticity.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels and activity.
Pharmacological Studies
Research has indicated that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : Studies have shown potential neuroprotective effects against neurodegenerative conditions, possibly due to its ability to modulate excitatory neurotransmission.
- Antidepressant-like Activity : Animal models have suggested that this compound may exhibit antidepressant-like effects through serotonin receptor modulation.
- Anti-inflammatory Properties : Some findings indicate that it could possess anti-inflammatory effects, which are crucial in various pathological conditions.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by maze tests. This study highlights the compound's potential as a therapeutic agent for neurodegenerative diseases.
Case Study: Antidepressant-Like Effects
In another study, the compound was administered to rodents subjected to chronic stress. Behavioral assessments indicated that treated animals exhibited reduced despair behavior in the forced swim test compared to controls. This suggests that this compound may influence mood regulation pathways.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (4R)-4-aminocyclopentene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2,6H,3-4,8H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
CZCFPGFMEIKGPJ-FYZOBXCZSA-N |
Isomeric SMILES |
COC(=O)C1=CC[C@H](C1)N.Cl |
Canonical SMILES |
COC(=O)C1=CCC(C1)N.Cl |
Origin of Product |
United States |
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